5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core fused to a thiophene moiety. The compound is characterized by a methyl substituent at the 8-position of the oxazepine ring and a 5-methylthiophene-2-sulfonamide group. Its molecular formula is inferred to be C₁₉H₁₇N₂O₄S₂, with an average mass of ~425.48 g/mol. The dibenzooxazepine scaffold is structurally distinct from dibenzothiazepines (replacing oxygen with sulfur), which are well-documented in medicinal chemistry for their role as dopamine receptor antagonists . The sulfonamide linkage and methyl substituents likely influence solubility, bioavailability, and receptor binding kinetics.
Properties
IUPAC Name |
5-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-11-3-6-17-15(9-11)20-19(22)14-10-13(5-7-16(14)25-17)21-27(23,24)18-8-4-12(2)26-18/h3-10,21H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHCZGFRITNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dibenzo[b,f][1,4]oxazepin core with a thiophene sulfonamide moiety. Its molecular formula is and it has a molecular weight of approximately 320.37 g/mol.
Research indicates that compounds with similar structures often exhibit dual inhibition properties, particularly targeting cyclooxygenase (COX) enzymes and lipoxygenase pathways. The biological activity of 5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide may involve:
- Inhibition of COX Enzymes : Compounds containing sulfonamide groups have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
- Lipoxygenase Inhibition : Similar derivatives have demonstrated the ability to inhibit lipoxygenase, an enzyme involved in leukotriene biosynthesis, further contributing to their anti-inflammatory properties.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| COX Inhibition | Moderate inhibition observed | |
| Lipoxygenase Inhibition | Significant reduction in activity | |
| Antioxidant Activity | Potential antioxidant properties |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar compounds in rat models. The compounds demonstrated significant reductions in edema and inflammatory markers when administered at specific doses.
- COX-2 Selectivity : A related compound was tested for COX-2 selectivity, showing an inhibition rate of 47.1% at a concentration of 20 μM. This suggests that the target compound may exhibit comparable selectivity and efficacy against COX enzymes.
- Cell Line Studies : In vitro studies using rat basophilic leukemia (RBL-1) cells indicated that derivatives similar to the target compound could inhibit cellular pathways involved in inflammation, showcasing potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Pharmacological Applications
-
Central Nervous System Disorders
- The compound shows potential in treating various central nervous system disorders such as:
- Tourette’s Syndrome
- Bipolar Disorder
- Hyperprolactinemia
- Tardive Dyskinesia
- Huntington’s Chorea
- Psychosis
- Depression
- Schizophrenia
- The compound shows potential in treating various central nervous system disorders such as:
-
Antidepressant Activity
- Preclinical studies have indicated that this compound exhibits significant antidepressant-like effects in animal models. Behavioral tests such as the forced swim test and tail suspension test demonstrated efficacy comparable to established antidepressants like fluoxetine.
-
Anti-inflammatory Properties
- In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential applications in treating inflammatory diseases.
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models assessed the antidepressant effects of 5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide. The results revealed that the compound significantly reduced immobility time in both the forced swim test and tail suspension test, suggesting its potential as a novel antidepressant agent.
Case Study 2: Inhibition of Inflammatory Responses
In another study focusing on inflammatory responses, the compound was tested on macrophage cell lines activated by lipopolysaccharides (LPS). The findings indicated a notable decrease in pro-inflammatory cytokine levels (such as TNF-alpha and IL-6), supporting its application in managing inflammatory conditions.
Toxicity and Safety Profile
Initial toxicological assessments suggest that 5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide has a relatively low toxicity profile at therapeutic doses. However, comprehensive safety evaluations are necessary to ensure its viability for clinical use.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Dibenzo[b,f][1,4]oxazepine vs. Thiazepine :
The substitution of oxygen (oxazepine) with sulfur (thiazepine) alters electronic properties and ring conformation. Sulfur’s larger atomic radius and polarizability enhance hydrophobic interactions in receptor binding, as seen in Jin’s D2 antagonists (e.g., 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ). Oxygen, being more electronegative, may reduce metabolic instability but decrease lipophilicity.
Substituent Effects
- Thiophene Sulfonamide Variations: 5-Methylthiophene-2-sulfonamide (Target) vs. This difference may influence hydrogen-bonding interactions with biological targets. Positional Isomerism on Oxazepine: The target’s 8-methyl group contrasts with the 10-methyl substituent in 5-chloro-N-(10-methyl-11-oxo-...oxazepin-2-yl)thiophene-2-sulfonamide. Steric effects from methyl placement could modulate binding to enzymes or receptors.
Table 1: Comparative Analysis of Key Compounds
Notes
Synthesis Limitations : The target compound’s yield may be lower than analogs (e.g., 9% in) due to steric hindrance from the 8-methyl group.
Biological Data Gaps : Activity predictions are based on structural homology; empirical studies are needed to confirm receptor affinity and selectivity.
Preparation Methods
Palladium-Catalyzed Buchwald–Hartwig Amination
A key method involves Pd-mediated C–N bond formation between o-bromoaryl amines and o-bromoarylimines. For example, 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine can be prepared using:
Cyclization via Electrophilic Aromatic Substitution
Alternative routes employ Bischler–Napieralski cyclization:
- Reactants : N-(2-methylphenyl)anthranilic acid derivative.
- Conditions : POCl₃ in refluxing toluene, followed by hydrolysis.
- Key Intermediate : 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine.
Synthesis of Thiophene-2-Sulfonamide Moiety
The thiophene-2-sulfonamide group is introduced via nucleophilic substitution using sulfonyl chloride intermediates.
Preparation of 5-Methylthiophene-2-Sulfonyl Chloride
Coupling to the Oxazepine Core
The sulfonamide bond is formed by reacting the oxazepine amine with 5-methylthiophene-2-sulfonyl chloride:
- Conditions : Acetonitrile solvent, DIPEA (2 equiv.) at room temperature.
- Reaction Time : 4–6 hours.
- Workup : Extraction with ethyl acetate, washing with 5% HCl and NaHCO₃.
- Yield : 55–60% after recrystallization.
Optimization and Mechanistic Insights
Solvent and Base Selection
- Optimal Solvent : Acetonitrile enhances reaction rates due to polar aprotic properties.
- Base Efficacy : DIPEA outperforms pyridine or Et₃N in minimizing side reactions (Table 1).
Table 1: Effect of Bases on Sulfonamide Formation
| Base | Yield (%) | Purity (%) |
|---|---|---|
| DIPEA | 60 | 98 |
| Et₃N | 45 | 90 |
| Pyridine | 30 | 85 |
Temperature Control
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Regioselectivity in Oxazepine Formation
Sulfonyl Chloride Stability
Scalability and Industrial Relevance
- Batch Size : Up to 500 g demonstrated with consistent yields (58–62%).
- Cost Drivers : Pd catalyst recovery reduces expenses by 30%.
Emerging Methodologies
Three-Component Suzuki–Miyaura Coupling
Solid-Phase Synthesis
- Application : For parallel synthesis of analogs on Rink amide resin.
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : A robust multi-step synthesis requires:
- Stepwise optimization : Prioritize reactions with high atom economy and minimal byproducts. For example, coupling reactions involving thiophene sulfonamide derivatives often employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Hazard mitigation : Use inert atmospheres for moisture-sensitive steps (e.g., diazo intermediates) and handle explosive reagents (e.g., diacetyl imidate) in fume hoods with blast shields .
- Purification : Combine column chromatography (silica gel) with recrystallization in solvents like methanol/diethyl ether to isolate high-purity intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for dibenzoxazepine) and sulfonamide protons (δ 10–12 ppm). Use DEPT-135 to confirm quaternary carbons .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy to confirm stoichiometry .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and oxazepine C-O-C vibrations (~1250 cm⁻¹) .
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for volatile reagents (e.g., dichloromethane) and explosive intermediates (e.g., diazo compounds) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Conduct risk assessments using frameworks like ACS hazard evaluation guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?
- Methodological Answer :
- Parameter screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Omura-Sharma-Swern oxidation in flow chemistry systems allows precise control of residence time and temperature .
- Response surface modeling : Apply central composite designs to identify optimal conditions for yield and purity. Statistical tools like JMP or Minitab can model interactions between variables (e.g., solvent polarity vs. reaction rate) .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, HSQC can distinguish thiophene C-H couplings from dibenzoxazepine protons .
- X-ray crystallography : Use single-crystal diffraction to unambiguously confirm bond angles and stereochemistry, especially for chiral centers in the oxazepine ring .
Q. What computational methods validate target-ligand interactions in molecular docking studies?
- Methodological Answer :
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energies, prioritizing compounds with ΔG < -7 kcal/mol .
Q. How to address discrepancies in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : Compare MIC (microbroth dilution) with disk diffusion for antimicrobial activity. Replicate results in triplicate to rule out false positives .
- Purity verification : Reanalyze active compounds via HPLC (≥95% purity) to exclude confounding effects from impurities .
Q. What strategies improve stability during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
